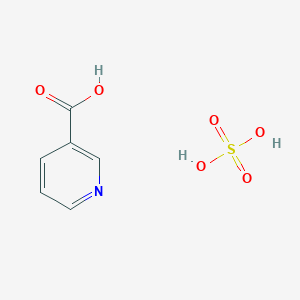
Pyridine-3-carboxylic acid--sulfuric acid (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-3-carboxylic acid–sulfuric acid (1/1) is a compound formed by the combination of pyridine-3-carboxylic acid and sulfuric acid in a 1:1 molar ratio. Pyridine-3-carboxylic acid, also known as nicotinic acid, is an organic compound with the formula C6H5NO2. It is a derivative of pyridine with a carboxyl group at the 3-position. Sulfuric acid, H2SO4, is a strong mineral acid known for its highly corrosive properties. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-3-carboxylic acid–sulfuric acid (1/1) typically involves the direct reaction of pyridine-3-carboxylic acid with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H5NO2+H2SO4→C6H5NO2⋅H2SO4
The reaction is exothermic, and it is essential to maintain the temperature within a specific range to prevent decomposition or side reactions. The mixture is usually stirred continuously to ensure complete mixing and reaction.
Industrial Production Methods
In industrial settings, the production of pyridine-3-carboxylic acid–sulfuric acid (1/1) involves large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and mixing speed, are carefully controlled to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Pyridine-3-carboxylic acid–sulfuric acid (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridine-3-carboxylic acid alcohols or amines.
Scientific Research Applications
Pyridine-3-carboxylic acid–sulfuric acid (1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including condensation and coupling reactions.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of pyridine-3-carboxylic acid–sulfuric acid (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a proton donor or acceptor, facilitating various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridine-3-carboxylic acid–sulfuric acid (1/1) can be compared with other similar compounds, such as:
Pyridine-2-carboxylic acid–sulfuric acid (1/1): Similar structure but with the carboxyl group at the 2-position.
Pyridine-4-carboxylic acid–sulfuric acid (1/1): Similar structure but with the carboxyl group at the 4-position.
Pyridine-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxyl group.
The uniqueness of pyridine-3-carboxylic acid–sulfuric acid (1/1) lies in its specific chemical structure and the resulting properties, which make it suitable for particular applications in research and industry.
Properties
CAS No. |
64030-04-2 |
|---|---|
Molecular Formula |
C6H7NO6S |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
pyridine-3-carboxylic acid;sulfuric acid |
InChI |
InChI=1S/C6H5NO2.H2O4S/c8-6(9)5-2-1-3-7-4-5;1-5(2,3)4/h1-4H,(H,8,9);(H2,1,2,3,4) |
InChI Key |
FSSOYPTUNGNSQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


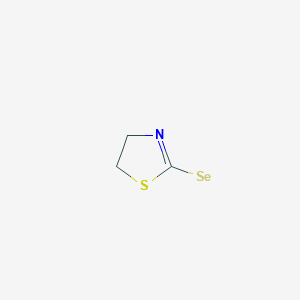
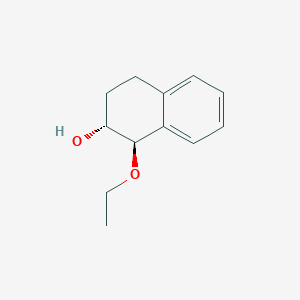
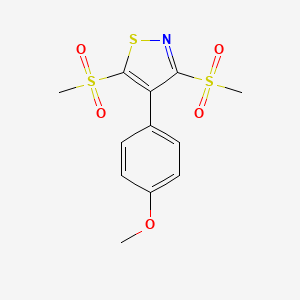
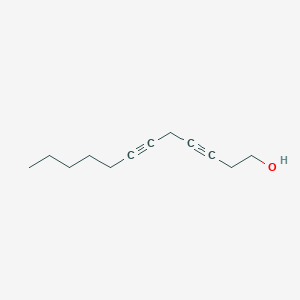

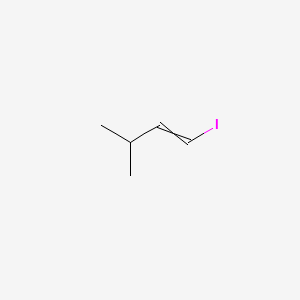
![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)
![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)

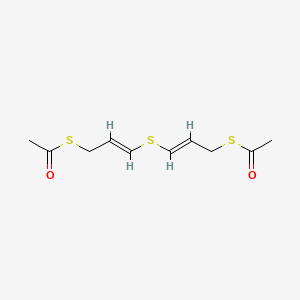
![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
